Cas no 314768-70-2 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide)
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide
- 2-Furancarboxamide, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-
- Z56812994
- 314768-70-2
- AG-690/13155038
- AKOS016312299
- N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide
- Oprea1_449485
- F2545-0311
- SR-01000022097
- AKOS001019347
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide
- SR-01000022097-1
-
- Inchi: 1S/C10H13NO4S/c1-11(8-4-6-16(13,14)7-8)10(12)9-3-2-5-15-9/h2-3,5,8H,4,6-7H2,1H3
- InChI Key: RKKBQRXZWISQEY-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(N(C)C1CCS(=O)(=O)C1)=O
Computed Properties
- Exact Mass: 243.05652907g/mol
- Monoisotopic Mass: 243.05652907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 76Ų
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 483.9±35.0 °C(Predicted)
- pka: -1.83±0.20(Predicted)
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2545-0311-2μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide |
314768-70-2 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2545-0311-5μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide |
314768-70-2 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2545-0311-10μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide |
314768-70-2 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2545-0311-20μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide |
314768-70-2 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2545-0311-1mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide |
314768-70-2 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2545-0311-2mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide |
314768-70-2 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2545-0311-3mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide |
314768-70-2 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2545-0311-4mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide |
314768-70-2 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2545-0311-5mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide |
314768-70-2 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2545-0311-10mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide |
314768-70-2 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide
N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-methylfuran-2-carboxamide (CAS No. 314768-70-2): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-methylfuran-2-carboxamide (CAS No. 314768-70-2) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of furan derivatives and is characterized by its distinctive thiolane ring structure. The presence of the thiolane ring, along with the furan moiety and the methyl substituent, imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.
The molecular structure of N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-methylfuran-2-carboxamide is particularly noteworthy. The thiolane ring, which is a six-membered ring containing sulfur atoms, is oxidized to form a dioxo group. This dioxo group significantly influences the compound's reactivity and stability. The furan ring, a five-membered heterocyclic compound containing an oxygen atom, adds further complexity to the molecule. The combination of these structural elements results in a compound with unique electronic and steric properties.
In terms of physical properties, N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-methylfuran-2-carboxamide is typically a solid at room temperature and exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility characteristics make it suitable for various experimental protocols in both in vitro and in vivo studies. Additionally, the compound's stability under different conditions has been extensively studied to ensure its reliability in long-term storage and usage.
The biological activity of N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-methylfuran-2-carboxamide has been a subject of extensive research. Recent studies have highlighted its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has shown promising activity as an inhibitor of histone deacetylases (HDACs), which are key regulators of gene expression and play a crucial role in the development and progression of cancer. By modulating HDAC activity, this compound may offer therapeutic benefits in cancer treatment.
Beyond its potential as an HDAC inhibitor, N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-methylfuran-2-carboxamide has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
The mechanism of action of N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-methylfuran-2-carboxamide is multifaceted. It interacts with multiple targets within the cell, including enzymes, receptors, and signaling pathways. This broad-spectrum activity makes it a versatile candidate for drug development. For example, its ability to modulate HDAC activity suggests that it may have applications in epigenetic therapy, where it can influence gene expression patterns without altering the DNA sequence.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-methylfuran-2-carboxamide in various therapeutic settings. Early results from phase I trials have shown promising outcomes with minimal adverse effects. These findings have paved the way for further clinical investigations to explore its potential as a novel therapeutic agent.
In addition to its therapeutic applications, N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-methylfuran-2-carboxamide has also been used as a tool compound in academic research to study biological processes at the molecular level. Its unique structure allows researchers to probe specific interactions within cells and gain insights into disease mechanisms. This makes it an invaluable resource for advancing our understanding of complex biological systems.
The synthesis of N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-methylfuran-2-carboxamide has been optimized using modern synthetic techniques to ensure high yields and purity. Various synthetic routes have been developed to produce this compound efficiently on both laboratory and industrial scales. These methods involve multi-step reactions that carefully control the formation of the thiolane ring and the attachment of the furan moiety.
In conclusion, N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-methylfuran-2-carboxamide (CAS No. 314768-70-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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